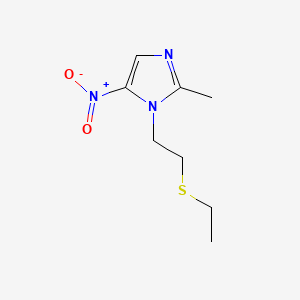
6-氯-N-乙基烟酰胺
描述
6-Chloro-N-ethylnicotinamide is a chemical compound with the linear formula C9H11O1N2Cl1 . It is primarily used for research, analysis, and scientific education .
Molecular Structure Analysis
The molecular formula of 6-Chloro-N-ethylnicotinamide is C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-N-ethylnicotinamide are not available, it’s worth noting that nicotinamide, a related compound, can be determined as its ethyl ester (ethyl nicotinate) or as N-ethylnicotinamide .Physical And Chemical Properties Analysis
6-Chloro-N-ethylnicotinamide has a molecular weight of 184.62300, a density of 1.218g/cm3, and a boiling point of 354.7ºC at 760 mmHg .科学研究应用
Landsat 遥感叶绿素 a 浓度
一项研究探索了使用 Landsat 增强型专题制图仪图像来量化叶绿素 a 浓度的可能性,展示了遥感在评估未监测湖泊区域空间分布中的潜力。这种方法突出了如何利用卫星图像进行环境监测和研究应用 (Allan 等人,2011 年)。
烟酸拮抗剂的抗肿瘤活性
对强效烟酸拮抗剂 6-氨基烟酰胺的研究揭示了其对小鼠乳腺腺癌的强抗肿瘤活性,强调了烟酸拮抗剂作为抗癌剂的潜力 (Shapiro、Dietrich 和 Shils,1957 年)。
烟酸拮抗剂的作用机制
一项研究调查了 6-氨基烟酰胺的代谢作用,揭示了其对 DPN 依赖性线粒体系统的影响及其在实验性肿瘤治疗中的潜力,表明了研究维生素抗代谢物机制的重要途径 (Dietrich、Friedland 和 Kaplan,1958 年)。
新生儿治疗对脑发育的影响
对新生儿用 6-氨基烟酰胺治疗影响的研究突出了其对脑发育的影响,特别是通过抑制小脑中的鸟氨酸脱羧酶活性,为了解对脑发育产生毒性影响的生化机制提供了见解 (Morris 等人,1985 年)。
安全和危害
未来方向
While specific future directions for 6-Chloro-N-ethylnicotinamide are not available, research into related compounds like nicotinamide suggests potential uses in attenuating skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .
生化分析
Biochemical Properties
6-Chloro-N-ethylnicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. 6-Chloro-N-ethylnicotinamide can inhibit the activity of certain enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT). This inhibition can lead to alterations in cellular NAD+ levels, affecting various metabolic processes .
Cellular Effects
6-Chloro-N-ethylnicotinamide has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of sirtuins, a family of NAD±dependent deacetylases involved in regulating cellular stress responses, metabolism, and aging. By altering sirtuin activity, 6-Chloro-N-ethylnicotinamide can impact gene expression and cellular functions such as DNA repair, apoptosis, and mitochondrial biogenesis .
Molecular Mechanism
The molecular mechanism of 6-Chloro-N-ethylnicotinamide involves its interaction with NAD+ and related enzymes. It can bind to the active sites of enzymes like NNMT, inhibiting their activity and leading to changes in NAD+ metabolism. This inhibition can result in increased levels of nicotinamide and decreased levels of 1-methylnicotinamide, affecting various cellular processes. Additionally, 6-Chloro-N-ethylnicotinamide can influence the activity of sirtuins by modulating NAD+ availability, thereby affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-ethylnicotinamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 6-Chloro-N-ethylnicotinamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 6-Chloro-N-ethylnicotinamide has been associated with sustained alterations in cellular NAD+ levels and related metabolic processes .
Dosage Effects in Animal Models
The effects of 6-Chloro-N-ethylnicotinamide vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cellular NAD+ levels and improve metabolic functions. At higher doses, it can lead to toxic effects, including liver damage and oxidative stress. Threshold effects have been noted, where specific dosages result in significant changes in cellular and metabolic functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-Chloro-N-ethylnicotinamide is involved in several metabolic pathways, primarily related to NAD+ metabolism. It interacts with enzymes such as NNMT, affecting the conversion of nicotinamide to 1-methylnicotinamide. This interaction can influence metabolic flux and metabolite levels, impacting various cellular processes. Additionally, 6-Chloro-N-ethylnicotinamide can modulate the activity of sirtuins, further affecting metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of 6-Chloro-N-ethylnicotinamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, such as the Slc12a8 transporter. Once inside the cells, 6-Chloro-N-ethylnicotinamide can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its impact on cellular functions .
Subcellular Localization
6-Chloro-N-ethylnicotinamide’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial biogenesis and function. Understanding the subcellular localization of 6-Chloro-N-ethylnicotinamide is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
6-chloro-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJZQVGILNDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356070 | |
| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54864-84-5 | |
| Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)




